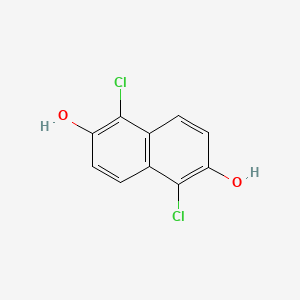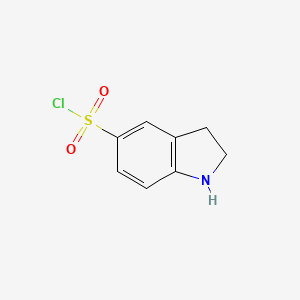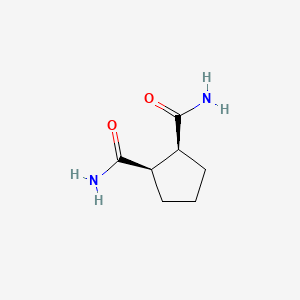
1,5-Dichloronaphthalene-2,6-diol
概要
説明
1,5-Dichloronaphthalene-2,6-diol is an organic compound with the molecular formula C10H6Cl2O2 It is a derivative of naphthalene, characterized by the presence of two chlorine atoms and two hydroxyl groups attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dichloronaphthalene-2,6-diol can be synthesized through the chlorination of naphthalene-2,6-diol. The process involves passing chlorine gas through a solution of naphthalene-2,6-diol in glacial acetic acid. The reaction mixture is then heated, resulting in the formation of this compound as a precipitate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization, is essential to obtain the desired product.
化学反応の分析
Types of Reactions
1,5-Dichloronaphthalene-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be employed for substitution reactions.
Major Products
Oxidation: Formation of dichloronaphthoquinone.
Reduction: Formation of naphthalene-2,6-diol.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
1,5-Dichloronaphthalene-2,6-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studies of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,5-dichloronaphthalene-2,6-diol involves its interaction with molecular targets through hydrogen bonding and other weak intermolecular attractions. The hydroxyl groups participate in hydrogen bonding, which can influence the compound’s reactivity and interactions with other molecules. These interactions are crucial in determining the compound’s biological and chemical properties .
類似化合物との比較
1,5-Dichloronaphthalene-2,6-diol can be compared with other halogenated naphthalene diols, such as:
1,5-Dibromonaphthalene-2,6-diol: Similar in structure but with bromine atoms instead of chlorine.
1,4-Dichloronaphthalene-2,3-diol: Another isomer with different positions of chlorine and hydroxyl groups, leading to distinct chemical properties and reactivity.
These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound for various research applications.
特性
IUPAC Name |
1,5-dichloronaphthalene-2,6-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2/c11-9-5-1-3-7(13)10(12)6(5)2-4-8(9)14/h1-4,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMGROGEZZBSDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(C=C2)O)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine](/img/structure/B3231355.png)
![Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B3231357.png)

![2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3231366.png)

![7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole](/img/structure/B3231374.png)


![5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraene](/img/structure/B3231395.png)
![(2Z)-3-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3231415.png)
![(2R,3S,5R)-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3231436.png)
![3-(benzenesulfonyl)-N-[(2E)-4,7-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B3231441.png)

![(2Z)-N-acetyl-8-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3231445.png)
